Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine
Beschreibung
Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various scientific fields.
Eigenschaften
CAS-Nummer |
1206152-11-5 |
|---|---|
Molekularformel |
C11H16ClNO5S |
Molekulargewicht |
309.77g/mol |
IUPAC-Name |
5-chloro-N,N-bis(2-hydroxyethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO5S/c1-18-10-3-2-9(12)8-11(10)19(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 |
InChI-Schlüssel |
ZPAQLPQCSUKZLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine typically involves the sulfonation of a methoxybenzene derivative followed by chlorination and subsequent reaction with diethanolamine. The general steps are as follows:
Sulfonation: Methoxybenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Chlorination: The sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.
Amination: The sulfonyl chloride is reacted with diethanolamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for safety, cost, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfinamides or thiols.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in bacterial enzymes.
Medicine: Investigated for its antibacterial properties and potential use as an antibiotic.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other sulfonamide derivatives.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bacterial enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-2-methoxybenzenesulfonamide: Lacks the diethanolamine moiety, which may influence its solubility and interaction with biological targets.
Uniqueness
Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine is unique due to the presence of both the chlorine atom and the diethanolamine moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
